4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Scientific Research Applications
Synthesis and Antioxidant Activities
A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety were synthesized, including a compound closely related to 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. These compounds were screened for their in vivo analgesic and in vitro antioxidant activities, revealing significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Antibacterial, Anti-inflammatory, and Antioxidant Agents
Another study synthesized Schiff base derivatives as DNA gyrase B inhibitors, exhibiting excellent anti-inflammatory activity and good antioxidant activity. These findings highlight the potential of this compound and its derivatives in developing new therapeutic agents with antibacterial, anti-inflammatory, and antioxidant properties (Kate et al., 2018).
Synthesis and Biological Potential
Research on the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, closely related to the compound of interest, provided a basis for the creation of drugs with anti-inflammatory, antifungal, and anticancer activities. This study underlines the importance of nitrogen-containing heterocyclic compounds in drug development (Fedotov & Hotsulia, 2021).
Antimicrobial Activity
New Mannich bases derived from 1,2,4-triazoles were synthesized and showed significant antimicrobial activity. This research demonstrates the potential of this compound derivatives in creating new antimicrobial agents (Isloor et al., 2009).
Corrosion Inhibition
This compound was studied as a corrosion inhibitor for copper in NaCl solution, showing over 94% efficiency. This highlights its potential application in protecting metals against corrosion, an important consideration in industrial and engineering contexts (Chauhan et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol are largely defined by its ability to interact with various biomolecules. It has been found to coordinate with mercury (II) in the thione and thiolate forms . This interaction involves various donor atoms, leading to different and interesting crystalline packings .
Cellular Effects
Related compounds have shown promising results in inhibiting the growth of cancer cells
Molecular Mechanism
It is known that it can bind to biomolecules and exert its effects at the molecular level
Properties
IUPAC Name |
4-methyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-4-8-2-3-9-5/h2-4H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYQLIJAGCOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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